molecular formula C7H9F3N2O B15293944 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B15293944
M. Wt: 194.15 g/mol
InChI Key: HHHOOBZJZHNCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a hydroxyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or ethanol. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, resulting in a fully saturated pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents such as lithium diisopropylamide (LDA) or sodium hydride (NaH).

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and bases like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s effects are mediated through its binding to enzymes, receptors, and other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

2-propan-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C7H9F3N2O/c1-4(2)12-6(13)3-5(11-12)7(8,9)10/h3-4,11H,1-2H3

InChI Key

HHHOOBZJZHNCLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=C(N1)C(F)(F)F

Origin of Product

United States

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